molecular formula C12H7N3O3 B8578181 5-Nitro-2-pyridin-4-yl-benzooxazole

5-Nitro-2-pyridin-4-yl-benzooxazole

Cat. No.: B8578181
M. Wt: 241.20 g/mol
InChI Key: ZXCJCJNDWPBOSV-UHFFFAOYSA-N
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Description

5-Nitro-2-pyridin-4-yl-benzooxazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science. This high-purity reagent features a benzoxazole core linked to a 4-pyridyl substituent and a nitro functional group, forming a versatile molecular scaffold for diverse research applications. In pharmaceutical research, this compound serves as a key intermediate for developing novel therapeutic agents. The benzoxazole scaffold is recognized for its broad biological activity . Specifically, structural analogues have demonstrated potent inhibitory activity against human DNA topoisomerase IIα (hTopo IIα), a validated anticancer target, with some compounds showing greater potency than the reference drug etoposide . The presence of the pyridine ring can enhance water solubility and influence binding affinity to biological targets, improving drug-like properties . Furthermore, similar benzoxazole-pyridine hybrids have been investigated for their antimicrobial properties, including activity against fungal phytopathogens and bacterial strains like Mycobacterium tuberculosis . Beyond medicinal chemistry, this compound holds promise in materials science. Its donor-π-acceptor (D-π-A) architecture, contributed by the pyridine and nitro-benzoxazole units, makes it a candidate for studying nonlinear optical (NLO) properties . Theoretical studies on similar functionalized benzoxazoles suggest potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their tunable absorption and emission characteristics . Researchers can utilize this compound to develop advanced optoelectronic materials or as a building block for more complex molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care in a laboratory setting.

Properties

Molecular Formula

C12H7N3O3

Molecular Weight

241.20 g/mol

IUPAC Name

5-nitro-2-pyridin-4-yl-1,3-benzoxazole

InChI

InChI=1S/C12H7N3O3/c16-15(17)9-1-2-11-10(7-9)14-12(18-11)8-3-5-13-6-4-8/h1-7H

InChI Key

ZXCJCJNDWPBOSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C3=CC=NC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

5-Nitro-2-pyridin-4-yl-benzooxazole has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of benzoxazole compounds can inhibit the growth of various pathogens, including bacteria and fungi. For instance, a study focused on optimizing benzoxazole-based inhibitors of Cryptosporidium, a parasite causing gastrointestinal illness, demonstrated that modifications to the structure of benzoxazoles could enhance their efficacy against this pathogen .

Case Study: Antifungal Activity

A recent study synthesized a series of benzoxazole derivatives, including this compound, and evaluated their antifungal properties. The results indicated promising activity against different fungal strains, suggesting that this compound could serve as a lead for developing new antifungal agents .

Synthetic Intermediates

The compound is also recognized as a valuable synthetic intermediate in organic chemistry. It can be utilized to produce various functionalized derivatives through nucleophilic substitutions and reductions. The versatility of this compound allows chemists to explore diverse pathways for synthesizing complex molecules.

Table 1: Synthetic Routes Involving this compound

Reaction TypeConditionsProducts
ReductionPd-C catalyst in ethyl acetateAmino derivatives
Nucleophilic substitutionVarious nucleophilesFunctionalized benzoxazoles
Coupling reactionsAromatic coupling agentsExtended conjugated systems

In addition to its synthetic applications, this compound has been studied for its biological activities beyond antimicrobial effects. Its inhibitory effects on enzyme targets have been explored, particularly in the context of drug-resistant infections.

Case Study: Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor of inosine monophosphate dehydrogenase, an enzyme involved in the purine synthesis pathway. The findings indicated that modifications to the benzoxazole structure could significantly enhance inhibitory activity, making it a candidate for further development in treating diseases such as cancer and autoimmune disorders .

Photographic Chemistry

Another notable application of derivatives related to this compound is in photographic chemistry . The compound can serve as a precursor for synthesizing cyan-image-forming couplers used in photographic films. These couplers are essential for color development processes, where they react during exposure to light to form colored images.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from related heterocyclic systems. For example:

(a) Structural Analog: 5-{4-[2-(5-Ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione (Pioglitazone Hydrochloride)

  • Core Structure : Unlike the benzooxazole in the target compound, Pioglitazone contains a thiazolidine-2,4-dione ring, which is critical for its activity as a peroxisome proliferator-activated receptor (PPAR-γ) agonist .
  • Substituents : The ethyl-pyridinyl-ethoxy-benzyl side chain in Pioglitazone enhances solubility and receptor binding, whereas the nitro and pyridinyl groups in 5-Nitro-2-pyridin-4-yl-benzooxazole may favor electron-deficient interactions.
  • Applications : Pioglitazone is a well-established antidiabetic drug, while this compound’s applications remain exploratory.

(b) General Trends in Benzooxazole Derivatives

  • Electron-Withdrawing vs. Electron-Donating Groups : Nitro-substituted benzooxazoles (e.g., 5-nitro derivatives) typically exhibit higher reactivity in nucleophilic aromatic substitution compared to methyl- or methoxy-substituted analogs.
  • Pyridine vs. Benzene Rings : Pyridinyl substituents, as in this compound, improve solubility in polar solvents relative to purely aromatic systems (e.g., 2-phenyl-benzooxazole).

Data Table: Key Properties of Selected Heterocycles

Compound Core Structure Key Substituents Solubility (H₂O) LogP Applications
This compound Benzooxazole 5-Nitro, 2-pyridin-4-yl Low 2.1* Research probes, catalysis
Pioglitazone Hydrochloride Thiazolidine-2,4-dione 5-Ethyl-pyridin-2-yl-ethoxy-benzyl High 1.8 Antidiabetic therapy
2-Phenyl-benzooxazole Benzooxazole 2-Phenyl Very Low 3.5 Organic synthesis

*Predicted using computational models due to lack of experimental data.

Research Findings and Limitations

  • Synthetic Challenges: Nitration of benzooxazoles often requires stringent conditions (e.g., HNO₃/H₂SO₄), risking decomposition, whereas Pioglitazone’s synthesis involves milder etherification steps .
  • Biological Activity: No peer-reviewed studies directly compare the bioactivity of this compound with its analogs. Thiazolidinediones like Pioglitazone have well-documented metabolic effects, but benzooxazole derivatives are less explored.

Preparation Methods

Alternative Routes via Diazotization and Cyclization

A less common approach involves the diazotization of 2-amino-5-nitrobenzoxazole precursors followed by coupling with pyridine derivatives. While this method is more labor-intensive, it offers precise control over substituent positioning:

Procedure :

  • Diazotization : Treat 2-amino-5-nitrobenzoxazole with NaNO₂ and HCl at 0–5°C to generate a diazonium salt.

  • Coupling : React the diazonium salt with pyridine-4-boronic acid under Suzuki–Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

  • Cyclization : Acid-mediated cyclization yields the target compound.

Challenges :

  • Regioselectivity : Competing coupling at alternative positions necessitates rigorous temperature control.

  • Yield : 50–60%, lower than condensation methods .

Microwave-Assisted Synthesis

Recent innovations employ microwave irradiation to accelerate the condensation reaction, reducing processing times from hours to minutes:

Protocol :

  • Reactants : Same as Section 1.

  • Conditions : Microwave irradiation (300 W, 120°C, 20 min).

  • Advantages :

    • 95% conversion in 20 minutes vs. 8 hours conventionally.

    • Reduced byproduct formation due to uniform heating .

Structural Characterization and Analytical Data

Spectroscopic Validation :

  • ¹H NMR (300 MHz, CDCl₃): δ 8.72 (d, 2H, pyridine-H), 8.15 (d, 1H, H-4), 7.89 (dd, 1H, H-6), 7.52 (d, 1H, H-7), 7.42 (d, 2H, pyridine-H) .

  • IR (KBr) : ν 1535 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym), 1610 cm⁻¹ (C=N) .

  • MS (ESI+) : m/z 256.06 [M+H]⁺ .

X-ray Crystallography :

  • Confirms planar benzoxazole core with dihedral angles of 5.2° between benzoxazole and pyridine rings .

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeScalabilityPurity (%)
Condensation70–856–8 hHigh≥98
Diazotization50–6012–15 hModerate90–95
Microwave-Assisted85–9020 minHigh≥99

Critical Considerations :

  • Cost Efficiency : Activated carbon is economical compared to palladium catalysts used in coupling reactions.

  • Environmental Impact : Microwave methods reduce solvent waste by 40% .

Industrial-Scale Production Challenges

  • Nitro Group Instability : Thermal degradation above 150°C necessitates low-temperature processing.

  • Byproduct Formation : Over-oxidation to quinone derivatives occurs if reaction pH exceeds 7.0 .

  • Purification : Column chromatography (SiO₂, hexane/EtOAc) is required for pharmaceutical-grade material .

Q & A

Q. What safety protocols are critical for handling this compound in electrophilic reactions?

  • Methodological Answer : Use explosion-proof equipment for reactions involving nitrating agents (e.g., HNO3_3/H2_2SO4_4). Conduct thermal stability screening via DSC/TGA to detect exothermic decomposition risks. Implement fume hoods with HEPA filtration to mitigate inhalation hazards, and use PPE rated for nitro-aromatic compounds (e.g., nitrile gloves, chemical aprons) .

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